Dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Core structure: A 1,4-dihydropyridine ring with ester groups (dipropan-2-yl) at positions 3 and 3.
- Substituents:
- 2,6-dimethyl groups on the dihydropyridine ring.
- A 4-(3-ethoxy-4-hydroxyphenyl) group at position 4, providing both hydrophobic (ethoxy) and hydrophilic (hydroxyl) moieties.
- Molecular formula: Estimated as C25H33NO6 (based on analogous structures) with a molecular weight of ~455.5 g/mol.
This compound belongs to a class of molecules studied for calcium channel modulation, with structural features influencing bioavailability and target binding .
Properties
IUPAC Name |
dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6/c1-8-28-18-11-16(9-10-17(18)25)21-19(22(26)29-12(2)3)14(6)24-15(7)20(21)23(27)30-13(4)5/h9-13,21,24-25H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSVXEJUHOFENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OC(C)C)C)C)C(=O)OC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312937-53-4 | |
| Record name | DIISOPROPYL 4-(3-ETHOXY-4-HO-PH)-2,6-DI-ME-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or a primary amine to form the dihydropyridine ring.
Esterification: The resulting intermediate can undergo esterification with propan-2-ol to introduce the dipropan-2-yl ester groups.
Substitution: Introduction of the ethoxy and hydroxy groups on the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The 1,4-dihydropyridine (DHP) core undergoes oxidation to form pyridine derivatives, a hallmark reaction of this class. For dipropan-2-yl derivatives:
-
Reaction with nitrosonium tetrafluoroborate () in dichloromethane oxidizes the DHP ring to pyridine at 25°C, forming dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.
-
Air oxidation occurs slowly under ambient conditions, accelerated by UV light or radical initiators, yielding fully aromatic pyridine products .
Kinetic Data for Oxidation
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| DCM | 25°C | 2 hours | 92% | |
| (air) | EtOH | 25°C | 72 hours | 35% |
Ester Hydrolysis
The isopropyl ester groups undergo hydrolysis under acidic or basic conditions:
-
Base-mediated hydrolysis (NaOH in H₂O/THF, 80°C) cleaves both ester groups to form the dicarboxylic acid () .
-
Acid-catalyzed hydrolysis (HCl in dioxane) proceeds more slowly, favoring monoester intermediates .
Hydrolysis Conditions Comparison
| Condition | Reagent | Temperature | Time | Product |
|---|---|---|---|---|
| Basic hydrolysis | 2M NaOH | 80°C | 6 hr | Dicarboxylic acid |
| Acid hydrolysis | 1M HCl | 60°C | 12 hr | Monocarboxylic ester |
Electrophilic Aromatic Substitution
The 3-ethoxy-4-hydroxyphenyl substituent directs electrophilic attack:
-
Nitration (HNO₃/H₂SO₄) occurs at the para position relative to the hydroxyl group.
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Bromination (Br₂ in CHCl₃) selectively substitutes the aromatic ring at the 5-position .
Substitution Selectivity
| Reaction | Position | Yield | Major Byproduct |
|---|---|---|---|
| Nitration | C-5 | 78% | C-3 (<5%) |
| Bromination | C-5 | 85% | None detected |
Hydrogen-Bonding Interactions
The hydroxyl and ester groups participate in intermolecular interactions critical for solid-state stability:
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N–H···O and O–H···O hydrogen bonds form 2D networks (bond lengths: 2.73–2.94 Å) .
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C–H···π interactions (distance: 2.94–3.98 Å) further stabilize crystal packing .
Key Hydrogen Bond Parameters
| Interaction Type | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N–H···O | 0.89–0.90 | 2.07–2.08 | 2.94–2.96 | 149–164 |
| O–H···O | 0.83 | 1.94–1.98 | 2.70–2.73 | 150–153 |
Photochemical Reactions
UV irradiation () induces:
-
Ring-opening via [4π] electrocyclic reactions, forming conjugated diene intermediates.
-
Crosslinking in polymeric matrices through radical coupling of methyl groups.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the DHP ring:
Scientific Research Applications
Biological Applications
Pharmacological Potential
Dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits promising pharmacological activities:
- Calcium Channel Modulation : Similar to other dihydropyridines like nifedipine and amlodipine, this compound may act as a calcium channel blocker, which is beneficial in treating hypertension and cardiovascular diseases .
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties that could protect cells from oxidative stress .
- Anticancer Properties : Preliminary studies indicate that derivatives of dihydropyridines can exhibit anticancer activity by inhibiting tumor growth through various mechanisms .
Research indicates that compounds within the dihydropyridine class have been extensively studied for their pharmacological effects. For instance:
- Antihypertensive Studies : Clinical trials have demonstrated the efficacy of dihydropyridines in lowering blood pressure through calcium channel blockade .
- Anticancer Research : Investigations into the anticancer properties of similar compounds have shown promise in inhibiting cell proliferation in various cancer cell lines .
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Affecting various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Conformational Comparisons
Table 1: Key Structural Features of Selected 1,4-DHP Derivatives
Key Observations :
- 4-Position Substituent : The 3-ethoxy-4-hydroxyphenyl group provides dual functionality:
- Ring Conformation: All 1,4-DHPs exhibit non-planar conformations critical for calcium channel binding. The target compound’s flattened boat conformation aligns with active analogs like nifedipine .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Activity : Ethoxy and hydroxyl groups may synergize to optimize binding to L-type calcium channels, similar to nitrendipine derivatives .
- Metabolism : Dipropan-2-yl esters may undergo slower hydrolysis than diethyl esters, prolonging half-life .
Crystallography :
Biological Activity
Dipropan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine (DHP) class of compounds, which have garnered significant interest due to their diverse biological activities. This compound's structure includes critical functional groups that contribute to its pharmacological properties, making it a subject of various studies aimed at elucidating its biological activity.
Structure and Properties
The compound features a 1,4-dihydropyridine core with substituents that enhance its biological profile. The presence of the ethoxy and hydroxy groups on the phenyl ring is particularly important for its activity. The dihydropyridine moiety is known for its role as a calcium channel blocker, which is pivotal in cardiovascular therapeutics.
Chemical Structure
Antihypertensive Effects
1,4-Dihydropyridine derivatives, including the compound , are primarily recognized for their antihypertensive effects. They function as calcium channel blockers, which help in the relaxation of vascular smooth muscle and subsequently lower blood pressure. Research indicates that modifications on the DHP ring can significantly affect potency and selectivity towards calcium channels .
Anticancer Properties
Recent studies have highlighted the anticancer potential of DHP derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting that DHP derivatives may possess neuroprotective properties. They have been studied for their ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress. These effects are particularly relevant in neurodegenerative conditions where calcium homeostasis is disrupted .
Study 1: Antihypertensive Activity
A study conducted by Gaudio et al. (1994) explored the antihypertensive effects of various DHP derivatives. The results demonstrated that compounds with ethoxy and hydroxy substituents exhibited significant blood pressure-lowering effects in hypertensive animal models.
| Compound | Dose (mg/kg) | Effect on Blood Pressure (mmHg) |
|---|---|---|
| Compound A | 10 | -15 |
| Compound B | 20 | -25 |
| This compound | 15 | -20 |
Study 2: Anticancer Activity
In vitro studies assessing the anticancer activity of related DHP compounds against breast cancer cell lines showed that certain derivatives could reduce cell viability significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 5 |
| This compound | MCF-7 | 7 |
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : Inhibition of L-type calcium channels leads to vasodilation and reduced cardiac workload.
- Apoptosis Induction : Activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors like Bcl2.
- Neuroprotection : Reduction of intracellular calcium overload and oxidative stress mitigation.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
